6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound with a complex structure that includes a naphthalene core substituted with a methoxy-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a naphthalene derivative with a methoxy-benzyloxy group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may use reagents like halogens or organometallic compounds under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in a biological setting, it might inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxy-benzyloxy)-benzo[c]chromen-6-one: This compound has a similar structure but includes a chromen ring.
4-Methoxy-benzyloxy-2-butanal: Another related compound used in synthetic chemistry.
Uniqueness
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFMVXPROPQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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